molecular formula C7H12N4O4S B14678153 N-butyl-3,5-dihydroxy-1,2,4-triazine-6-sulfonamide CAS No. 30018-58-7

N-butyl-3,5-dihydroxy-1,2,4-triazine-6-sulfonamide

Cat. No.: B14678153
CAS No.: 30018-58-7
M. Wt: 248.26 g/mol
InChI Key: PTKRCUQNJRECDH-UHFFFAOYSA-N
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Description

N-butyl-3,5-dihydroxy-1,2,4-triazine-6-sulfonamide is a chemical compound belonging to the triazine family Triazines are nitrogen-containing heterocycles known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3,5-dihydroxy-1,2,4-triazine-6-sulfonamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a butyl-substituted triazine derivative with sulfonamide under acidic or basic conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3,5-dihydroxy-1,2,4-triazine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a range of substituted triazine derivatives.

Scientific Research Applications

N-butyl-3,5-dihydroxy-1,2,4-triazine-6-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-butyl-3,5-dihydroxy-1,2,4-triazine-6-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives such as:

  • 2,4,6-triamino-1,3,5-triazine (melamine)
  • 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
  • 2-amino-4,6-dimethyl-1,3,5-triazine

Uniqueness

N-butyl-3,5-dihydroxy-1,2,4-triazine-6-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

30018-58-7

Molecular Formula

C7H12N4O4S

Molecular Weight

248.26 g/mol

IUPAC Name

N-butyl-3,5-dioxo-2H-1,2,4-triazine-6-sulfonamide

InChI

InChI=1S/C7H12N4O4S/c1-2-3-4-8-16(14,15)6-5(12)9-7(13)11-10-6/h8H,2-4H2,1H3,(H2,9,11,12,13)

InChI Key

PTKRCUQNJRECDH-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=NNC(=O)NC1=O

Origin of Product

United States

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